4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid
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Overview
Description
4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a sulfamoyl group and a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or trifluoromethoxy groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: A similar compound with a sulfamoyl group but lacking the trifluoromethoxy group.
4-Carboxybenzenesulfonamide: Another related compound with a carboxyl group instead of the trifluoromethoxy group.
Uniqueness: 4-Sulfamoyl-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both the sulfamoyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H6F3NO5S |
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Molecular Weight |
285.20 g/mol |
IUPAC Name |
4-sulfamoyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)17-6-3-4(18(12,15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14)(H2,12,15,16) |
InChI Key |
RQILWKFCOMKGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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